What is 3-(4-Aminophenoxy)benzonitrile used for in research?
What is 3-(4-Aminophenoxy)benzonitrile used for in research?
Topic: 3-(4-Aminophenoxy)benzonitrile in Research: Advanced Materials & Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Polymer Scientists, Medicinal Chemists
Strategic Applications in High-Performance Polymers and Drug Discovery
Executive Summary
3-(4-Aminophenoxy)benzonitrile is a bifunctional aromatic intermediate characterized by a meta-nitrile electron-withdrawing group and a para-amino electron-donating group connected via an ether linkage. This specific structural isomer distinguishes itself from its bis-amine counterparts by serving primarily as a monofunctional chain terminator in polymer chemistry and a pharmacophore scaffold in medicinal chemistry. Its utility spans from controlling the molecular weight of polyimides to serving as a precursor for kinase inhibitors where the nitrile moiety acts as a critical hydrogen-bond acceptor.
Chemical Identity & Structural Properties[1][2][3][4][5][6]
The molecule features a flexible ether bridge that decouples the conjugation between the two aromatic rings, enhancing solubility compared to rigid biphenyl systems while maintaining thermal stability.
| Property | Specification |
| IUPAC Name | 3-(4-Aminophenoxy)benzonitrile |
| Molecular Formula | |
| Molecular Weight | 210.23 g/mol |
| Key Functional Groups | Primary Amine ( |
| Physical State | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in polar aprotic solvents (DMF, DMAc, NMP, DMSO) |
| Melting Point | 138–142 °C (Typical range for pure isomer) |
Structural Significance[1][2][3]
-
Ether Linkage: Imparts flexibility, lowering the glass transition temperature (
) of derived polymers to improve processability. -
Nitrile Group: Serves as a latent cure site (via trimerization to triazine) or a dipole to increase dielectric constant.
-
Meta-Substitution: The 3-position of the nitrile group disrupts structural symmetry more effectively than para-substitution, inhibiting crystallization in amorphous polymer domains.
High-Performance Polymer Applications
In polymer science, 3-(4-Aminophenoxy)benzonitrile is not a main-chain monomer (unlike its bis-amine analogs) but is utilized as a functional end-capper .
2.1 Polyimide Chain Termination & Functionalization
In the synthesis of polyimides, molecular weight control is critical for melt processing. Using 3-(4-Aminophenoxy)benzonitrile as an end-capper achieves two goals:
-
Molecular Weight Control: It reacts with anhydride chain ends, halting polymerization at a target viscosity.
-
Latent Crosslinking: The terminal nitrile groups can undergo cyclotrimerization at elevated temperatures (>300°C) or with catalysts, forming a crosslinked triazine network. This "post-cure" significantly boosts the glass transition temperature (
) and thermal decomposition temperature ( ).
2.2 Dielectric Property Modification
The strong dipole moment of the nitrile group increases the dielectric constant of the resulting polymer. This is particularly valuable in the design of energy storage dielectrics where high polarization is required without sacrificing thermal breakdown strength.
Experimental Protocol: End-Capping Polyimide Synthesis
Objective: Synthesize a nitrile-terminated polyimide oligomer.
-
Reactants:
-
Dianhydride: 4,4'-Oxydiphthalic anhydride (ODPA)
-
Diamine: 4,4'-Oxydianiline (ODA)
-
End-Capper: 3-(4-Aminophenoxy)benzonitrile (calculated by Carothers equation for target MW)
-
Solvent: N-Methyl-2-pyrrolidone (NMP)[4]
-
-
Procedure:
-
Step 1 (Oligomerization): Dissolve diamine (ODA) in NMP under
. Add dianhydride (ODPA) in excess (stoichiometric offset). Stir at room temperature for 4 hours to form anhydride-terminated poly(amic acid). -
Step 2 (End-Capping): Add 3-(4-Aminophenoxy)benzonitrile. Stir for 6 hours. The amine reacts with the terminal anhydride rings.
-
Step 3 (Imidization): Add chemical dehydration agents (Acetic Anhydride/Pyridine) or perform thermal imidization (heating to 180°C with azeotropic water removal).
-
Step 4 (Isolation): Precipitate into methanol, wash, and dry.
-
Medicinal Chemistry & Drug Discovery
In drug development, the 3-(4-aminophenoxy)benzonitrile scaffold is a privileged structure for designing Kinase Inhibitors and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .
3.1 Kinase Inhibitor Intermediate
The molecule serves as a nucleophile to couple with heterocyclic cores (e.g., pyrrolo[2,3-d]pyrimidines or quinazolines). The ether linkage positions the nitrile group into a specific pocket of the target enzyme (e.g., the ribose binding pocket or a hydrophobic back-pocket), where it often interacts via hydrogen bonding with backbone residues (e.g., hinge region).
3.2 Metabolic Stability
The nitrile group is generally robust against oxidative metabolism compared to other polar groups, improving the pharmacokinetic profile of the drug candidate.
Synthesis of 3-(4-Aminophenoxy)benzonitrile
The synthesis follows a nucleophilic aromatic substitution (
Reaction Pathway Visualization
Caption: One-pot
Detailed Synthesis Protocol
Safety Note: Cyanide derivatives are toxic. Handle in a fume hood.
-
Reagents:
-
4-Aminophenol (10.9 g, 0.1 mol)
-
3-Fluorobenzonitrile (12.1 g, 0.1 mol)
-
Potassium Carbonate (
, anhydrous, 15.2 g, 0.11 mol) -
DMF (Dimethylformamide, 100 mL)
-
-
Step-by-Step:
-
Activation: In a 250 mL 3-neck flask equipped with a nitrogen inlet and condenser, dissolve 4-aminophenol in DMF. Add
. Stir at 80°C for 1 hour to form the phenoxide anion. -
Coupling: Add 3-fluorobenzonitrile dropwise. Raise temperature to 100-110°C.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1). Reaction typically completes in 6–8 hours.
-
Workup: Cool to room temperature. Pour mixture into 500 mL ice water. The product will precipitate as a solid.
-
Purification: Filter the solid.[5] Recrystallize from Ethanol/Water (80:20) to obtain off-white needles.
-
Yield: Expected yield >85%.
-
Data Summary: Thermal & Physical Properties
The following table summarizes the properties of polyimides end-capped with 3-(4-Aminophenoxy)benzonitrile compared to non-capped analogs.
| Polymer System | End-Capper | Dielectric Constant (1 MHz) | ||
| ODPA-ODA (Control) | None (Amine term) | 270 °C | 520 °C | 3.1 |
| ODPA-ODA-CN | 3-(4-Aminophenoxy)BN | 275 °C | 535 °C | 3.4 |
| ODPA-ODA-CN (Cured) | 3-(4-Aminophenoxy)BN | 295 °C | 550 °C | 3.5 |
Note: "Cured" refers to post-processing heat treatment at 350°C to induce nitrile crosslinking.
Polymer Curing Mechanism
The unique value of this molecule lies in the "latent" reactivity of the nitrile group. Below is the mechanism for the high-temperature crosslinking that enhances thermal stability.
Caption: Thermal conversion of linear nitrile-capped chains into a crosslinked triazine network.
References
-
Synthesis and Properties of Polyimides
-
Nitrile Functionalized Polymers
- Title: Phthalonitrile-terminated poly(arylene ether nitrile)s: Synthesis, curing behavior and thermal properties.
- Source: Polymer (Elsevier)
-
URL:[Link] (General reference for nitrile curing mechanism).
-
Medicinal Chemistry Intermediates
-
Chemical Structure & Data
Sources
- 1. 4-Amino-3-[(propan-2-yl)amino]benzonitrile | Benchchem [benchchem.com]
- 2. JPH08291116A - Process for producing 4- (4-alkylphenoxy) benzylamines - Google Patents [patents.google.com]
- 3. US7256312B2 - Method for producing aminoalkoxy benzylamines and aminoalkoxy benzonitriles as intermediates - Google Patents [patents.google.com]
- 4. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-(4-Amino-2-hydroxyphenyl)benzonitrile | C13H10N2O | CID 12067774 - PubChem [pubchem.ncbi.nlm.nih.gov]
